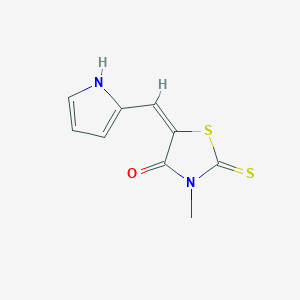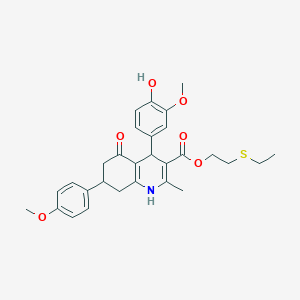
5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DCPT, is a pyrimidine derivative that has been extensively studied for its potential applications in various scientific fields. This compound has been found to possess several interesting properties, including anti-inflammatory, antioxidant, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of the immune response and inflammation. 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. In addition, 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to possess several interesting biochemical and physiological effects. In vitro studies have shown that 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to scavenge free radicals and reduce oxidative stress. In addition, 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to possess antimicrobial activity against various pathogenic bacteria and fungi. In vivo studies have shown that 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can reduce inflammation and oxidative stress in various animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in the laboratory. It possesses interesting biological activities, which make it a useful tool for studying various cellular processes. However, there are also some limitations associated with the use of 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments. For example, 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be cytotoxic at high concentrations, which may limit its use in certain cell-based assays. In addition, 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has poor solubility in aqueous solutions, which may limit its bioavailability in vivo.
Orientations Futures
There are several future directions for the study of 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is the development of 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione analogs with improved biological activities and pharmacokinetic properties. Another area of research is the elucidation of the molecular mechanisms underlying the biological activities of 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. This may involve the use of various omics approaches, such as transcriptomics, proteomics, and metabolomics. Finally, the potential therapeutic applications of 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases, should be further explored.
Méthodes De Synthèse
5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multi-step reaction starting from 3,4-dichlorobenzaldehyde, 3-methylbenzaldehyde, and barbituric acid. The first step involves the condensation of 3,4-dichlorobenzaldehyde and 3-methylbenzaldehyde in the presence of sodium hydroxide to form the corresponding Schiff base. The Schiff base is then reacted with barbituric acid in the presence of acetic anhydride to yield 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. The yield of 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various scientific fields, including medicine, agriculture, and material science. In medicine, 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to possess anti-inflammatory, antioxidant, and antimicrobial activities. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to scavenge free radicals and reduce oxidative stress. 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to possess antimicrobial activity against various pathogenic bacteria and fungi.
In agriculture, 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use as a plant growth regulator. It has been found to promote the growth and development of various crops, including rice, wheat, and maize. 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to enhance the stress tolerance of plants, such as drought and salt stress.
In material science, 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use as a building block for the synthesis of functional materials. It has been found to possess interesting optical and electronic properties, which make it a promising candidate for the development of optoelectronic devices, such as OLEDs and solar cells.
Propriétés
IUPAC Name |
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3/c1-10-3-2-4-12(7-10)22-17(24)13(16(23)21-18(22)25)8-11-5-6-14(19)15(20)9-11/h2-9H,1H3,(H,21,23,25)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGRKKXVARZYBF-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5194881.png)
![(4-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenoxy)acetic acid](/img/structure/B5194891.png)
![4-{3-[(4-chlorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5194894.png)
![ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5194904.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B5194908.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5194922.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B5194935.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide](/img/structure/B5194949.png)
![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5194955.png)
![2-tert-butyl-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5194965.png)
![1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine](/img/structure/B5194975.png)

